molecular formula C17H18BrClN2 B2530015 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine CAS No. 512164-58-8

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine

Cat. No.: B2530015
CAS No.: 512164-58-8
M. Wt: 365.7
InChI Key: ZEERMATYAKOGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is a compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with bromophenyl and chlorophenyl groups. Phenylpiperazines are known for their diverse applications in medicinal chemistry, particularly in the development of psychoactive drugs and other therapeutic agents .

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine typically involves a multi-step process. One common synthetic route includes the reaction of 4-bromobenzyl chloride with 4-chlorobenzyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenylpiperazine derivatives .

Properties

IUPAC Name

1-[(4-bromophenyl)-(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERMATYAKOGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.